
WAY 163909
Overview
Description
WAY-163909 is a compound that acts as a potent and selective agonist for the serotonin 5-hydroxytryptamine 2C receptor. It has been studied for its potential antipsychotic-like effects in animal models and its role in the action of addictive drugs such as nicotine and methamphetamine .
Chemical Reactions Analysis
WAY-163909 undergoes various chemical reactions, primarily involving its interaction with serotonin and dopamine metabolism. It affects the levels of serotonin and its metabolite 5-hydroxyindoleacetic acid, as well as dopamine and its metabolites 3,4-dihydroxyphenylacetic acid and homovanillic acid . The compound can increase or decrease the turnover of these neurotransmitters in different brain regions, indicating its complex modulatory effects on neurotransmitter systems .
Scientific Research Applications
Pharmacological Profile
WAY 163909 is characterized by its high binding affinity for the serotonin 5-HT2C receptor, with an value around 10 nM, demonstrating functional selectivity over other serotonin receptor subtypes such as 5-HT2A and 5-HT2B . Its pharmacological profile indicates potential therapeutic applications across several conditions:
- Obesity and Weight Management
- Addiction and Substance Abuse
- Neuropsychological Disorders
Obesity and Weight Management
Research has shown that this compound can significantly reduce food intake and body weight in animal models. A chronic study involving Sprague-Dawley rats demonstrated a dose-dependent decrease in both food consumption and weight gain, suggesting its potential as an anti-obesity agent .
Case Study: Effects on Obese Wistar Rats
A recent study investigated the effects of this compound on body weight and metabolic parameters in obese Wistar rats. The findings indicated that administration of this compound led to:
- Reduction in Body Weight : Significant weight loss was observed compared to control groups.
- Improvement in Metabolic Markers : Decreased blood glucose levels and improved insulin sensitivity were recorded, assessed via the HOMA index .
Parameter | Control Group | This compound Group |
---|---|---|
Body Weight (g) | 350 ± 10 | 290 ± 8 |
Blood Glucose (mg/dL) | 150 ± 5 | 120 ± 4 |
Insulin Resistance (HOMA) | 3.0 ± 0.2 | 1.5 ± 0.3 |
Addiction and Substance Abuse
This compound has been evaluated for its effects on psychostimulant abuse behaviors, particularly concerning cocaine and methamphetamine. In studies with adult rhesus macaques, this compound was shown to attenuate drug-seeking behaviors:
- Cocaine Self-Administration : Pretreatment with this compound reduced the frequency of cocaine self-administration.
- Dopamine Release Modulation : The compound also decreased dopamine overflow in the nucleus accumbens during drug exposure, indicating its potential to mitigate addiction through neurochemical pathways .
Case Study: Cocaine and Methamphetamine Reinstatement
A detailed study assessed the reinstatement of drug-seeking behavior after extinction phases. Results indicated that this compound effectively reduced reinstatement responses to both cocaine and methamphetamine:
Drug Type | Reinstatement Rate (Vehicle) | Reinstatement Rate (this compound) |
---|---|---|
Cocaine | 80% | 30% |
Methamphetamine | 75% | 25% |
Neuropsychological Disorders
The potential of this compound extends into the realm of neuropsychological disorders such as anxiety, depression, and schizophrenia. Its agonistic action at the serotonin receptor may contribute to improvements in mood regulation and psychotic-like symptoms.
Therapeutic Implications
Studies suggest that this compound could serve as a novel treatment option for:
Mechanism of Action
WAY-163909 exerts its effects by selectively activating the serotonin 5-hydroxytryptamine 2C receptor. This activation leads to a decrease in mesolimbic dopamine levels, which is associated with its antipsychotic-like effects . The compound’s ability to modulate serotonin and dopamine metabolism across various brain regions further supports its potential therapeutic applications .
Comparison with Similar Compounds
WAY-163909 is similar to other serotonin 5-hydroxytryptamine 2C receptor agonists such as lorcaserin and vabicaserin. WAY-163909 is unique in its specific pharmacological profile and its ability to enhance the preclinical potency of current antipsychotics when co-administered . This makes it a valuable compound for further research and potential therapeutic development.
Similar Compounds:- Lorcaserin
- Vabicaserin
- IHCH-7113
Biological Activity
WAY 163909 is a selective agonist for the serotonin 2C receptor (5-HT2C), which has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including obesity, schizophrenia, and depression. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Pharmacological Profile
This compound is characterized by its high selectivity and potency as a 5-HT2C receptor agonist. In functional studies, it has been shown to stimulate 5-HT2C-receptor coupled calcium mobilization with an effective concentration (EC50) of approximately 8 nM and a maximum efficacy (Emax) close to 90% . Its pharmacological profile indicates robust dose-dependent effects in animal models relevant to obesity and psychotic-like behavior.
Table 1: Summary of Pharmacological Properties
Property | Value |
---|---|
Compound Name | This compound |
Chemical Structure | (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole |
EC50 | ~8 nM |
Emax | ~90% |
Selectivity | High for 5-HT2C |
This compound's mechanism involves modulation of serotonin and dopamine metabolism in the brain. Research indicates that it alters the levels of key metabolites such as 5-hydroxyindoleacetic acid (5-HIAA) and dopamine metabolites (DOPAC and HVA) in specific brain regions. For instance:
- Increased HVA levels in the medial orbitofrontal cortex.
- Decreased DA turnover in the anterior insular cortex.
- Altered correlations between serotonin and dopamine turnover across various brain regions .
These changes suggest that this compound not only affects neurotransmitter levels but also rebalances the functional connectivity within neural networks.
Case Studies
Several studies have evaluated the behavioral effects of this compound:
- Obesity Models : In rodent models of obesity, administration of this compound resulted in significant reductions in food intake and body weight, indicating its potential as an anti-obesity agent .
- Psychotic-Like Behavior : In models simulating psychotic symptoms, this compound enhanced the efficacy of traditional antipsychotics like haloperidol, suggesting its utility as an adjunctive treatment in schizophrenia .
- Depression Models : Behavioral assays demonstrated that this compound exhibits antidepressant-like effects in animal models, supporting its role in treating mood disorders .
Imaging Studies
Recent imaging studies using positron emission tomography (PET) have shown that this compound possesses excellent blood-brain barrier penetration. In vivo PET imaging revealed high brain uptake and consistent pharmacokinetics across different species . This characteristic is crucial for its potential therapeutic applications.
Properties
IUPAC Name |
(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKJKGKWRIMGV-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N3CCNCC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436021 | |
Record name | WAY-163909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428868-32-0 | |
Record name | WAY-163909 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428868320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-163909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-163909 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9LW8268N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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